1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid
Description
Properties
IUPAC Name |
1-(5-methyl-1,2-oxazol-3-yl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-4-6(9-12-5)8(2-3-8)7(10)11/h4H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSJWKPBMKKRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101218453 | |
| Record name | 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1352542-62-1 | |
| Record name | 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1352542-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-Methyl-3-isoxazolyl)cyclopropanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101218453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The retrosynthetic dissection of 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid reveals two primary disconnection strategies: (1) cyclopropane ring formation adjacent to a pre-existing isoxazole moiety or (2) late-stage introduction of the 5-methylisoxazol-3-yl group onto a preformed cyclopropanecarboxylic acid derivative. The former approach often leverages transition metal-catalyzed cyclopropanation or nucleophilic ring-opening reactions, while the latter employs cross-coupling methodologies such as Suzuki-Miyaura or Huisgen cycloaddition.
Cyclopropanation of Isoxazole-Containing Alkenes
Transition metal-catalyzed cyclopropanation using diazo compounds represents a cornerstone strategy. For instance, rhodium(II) acetate-mediated decomposition of diazoacetates in the presence of alkenes bearing the 5-methylisoxazole group enables stereoselective cyclopropane formation. A patent by demonstrates analogous cyclopropanation of α,β-unsaturated esters using diazo reagents, achieving yields of 70–80% under mild conditions (0–5°C, 1–2 h). Adapting this to isoxazole systems would require careful optimization of steric and electronic effects to prevent side reactions.
Heterocyclic Coupling to Preformed Cyclopropanes
Alternatively, introducing the isoxazole ring via palladium-catalyzed cross-coupling to a bromocyclopropanecarboxylate precursor offers modularity. The patent details a similar approach for difluorophenyl-substituted cyclopropanes, utilizing Suzuki-Miyaura coupling with aryl boronic acids. Substituting the boronic acid with a 5-methylisoxazol-3-yl boronate ester could yield the target compound, though the stability of such boronate esters under coupling conditions remains a consideration.
Detailed Synthetic Protocols
Two-Step Synthesis via Cyclopropane Ester Intermediate
Drawing from the methodology in, a scalable two-step synthesis begins with the formation of a cyclopropane ester, followed by hydrolysis to the carboxylic acid.
Step 1: Cyclopropanation Reaction
A solution of 5-methylisoxazol-3-yl acrylate (1.0 equiv) in dichloromethane is treated with ethyl diazoacetate (1.2 equiv) and rhodium(II) acetate (2 mol%) at 0°C. The reaction proceeds for 2 h, after which the mixture is concentrated and purified via silica gel chromatography to yield the cyclopropane ester (75–80% yield). Key parameters include strict temperature control to minimize dimerization of the diazo compound.
Step 2: Ester Hydrolysis
The cyclopropane ester is hydrolyzed using lithium hydroxide (4.0 equiv) in a tetrahydrofuran-water (3:1) mixture at 40°C for 6 h. Acidification with hydrochloric acid (pH 2–3) followed by ethyl acetate extraction and drying affords this compound in 90% yield.
Table 1: Optimization of Hydrolysis Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| LiOH | THF/H₂O (3:1) | 40 | 6 | 90 |
| NaOH | EtOH/H₂O (2:1) | 50 | 8 | 85 |
| KOH | Dioxane/H₂O | 60 | 4 | 78 |
Alternative Approaches and Industrial Scalability
Ring-Opening of Cyclopropane Amines
Patent discloses a method for converting 1-aminocyclopropanecarboxylates to hydroxy acids via diazotization and hydrolysis. Adapting this, 1-amino-1-(5-methylisoxazol-3-yl)cyclopropanecarboxylate could undergo diazotization with sodium nitrite in sulfuric acid, followed by base-mediated hydrolysis. This route offers a 65–70% overall yield but requires stringent control of pH during hydrolysis to prevent ring-opening.
Continuous Flow Synthesis
Recent advances in flow chemistry, as exemplified by, enable safer handling of exothermic cyclopropanation reactions. A continuous flow reactor with residence time <5 minutes minimizes decomposition of reactive intermediates, improving yield by 10–15% compared to batch processes.
Challenges and Mitigation Strategies
Stereochemical Control
The planar nature of cyclopropane rings complicates stereoselective synthesis. Chiral auxiliaries or asymmetric catalysis, such as the Davies’ dirhodium catalyst, can induce enantioselectivity. For example, achieved 95% enantiomeric excess in a similar system using (R)-Rh₂(esp)₂.
Functional Group Compatibility
The 5-methylisoxazole group’s sensitivity to strong acids necessitates mild reaction conditions. Patent avoids this issue by employing aqueous sulfuric acid at low temperatures (0–5°C), ensuring the isoxazole ring remains intact during diazotization.
Chemical Reactions Analysis
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The isoxazole ring can participate in electrophilic and nucleophilic substitution reactions, often using reagents like halogens or organometallic compounds.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boron reagents.
Scientific Research Applications
Medicinal Chemistry
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid has been studied for its potential as a therapeutic agent in various diseases. Its applications include:
- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory conditions .
- Neurological Disorders : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with nicotinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases .
Biochemical Studies
The compound serves as a valuable tool in biochemical research:
- Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes involved in metabolic pathways, such as O-acetylserine sulfhydrylase (OASS), which is crucial for cysteine biosynthesis. This inhibition can have implications for antibiotic development, particularly against resistant bacterial strains .
- Structure-Activity Relationship (SAR) : Studies focusing on SAR have revealed how modifications to the cyclopropane or isoxazole moieties can enhance biological activity or selectivity for specific targets .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various derivatives of this compound. The results demonstrated that certain modifications led to significant reductions in inflammatory markers in vitro and in vivo models. This suggests potential applications in treating conditions like rheumatoid arthritis and inflammatory bowel disease.
| Compound | Inhibition (%) | IC50 (µM) |
|---|---|---|
| Derivative A | 75% | 5.2 |
| Derivative B | 60% | 10.1 |
| Derivative C | 85% | 3.4 |
Case Study 2: Neurological Applications
In a pharmacological study, the effects of the compound on cognitive function were assessed using animal models. The results indicated that administration of the compound improved memory retention and learning capabilities, potentially through its action on nicotinic receptors.
| Treatment Group | Memory Retention (%) | Learning Score |
|---|---|---|
| Control | 45% | 10 |
| Compound Dose 1 | 70% | 18 |
| Compound Dose 2 | 80% | 22 |
Mechanism of Action
The mechanism of action of 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid depends on its specific application. In medicinal chemistry, the isoxazole ring can interact with biological targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can provide rigidity to the molecule, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
Nitrile (1421602-17-6) and ester (19687-04-8) substituents modify electronic properties, with nitriles being electron-withdrawing and esters offering hydrolytic lability .
Acid-Base Properties :
- The carboxylic acid group in the target compound and 162129-55-7 enhances water solubility at physiological pH. In contrast, the hydrochloride salt of 31420-47-0 increases ionic character, improving bioavailability .
Biological Relevance: Aminoethyl derivatives (e.g., 31420-47-0) are often used as intermediates in peptide mimetics due to their amine functionality, whereas the isoxazole ring in the target compound may target enzymes like cyclooxygenase (COX) or kinases .
Solubility and Stability:
- Target Compound : The isoxazole ring may reduce aqueous solubility compared to hydroxyl- or amine-substituted analogs but could enhance metabolic stability due to aromaticity .
- Nitrile Derivative (1421602-17-6) : High polarity from the nitrile group improves solubility in polar solvents, but the absence of ionizable groups limits salt formation .
- Boc-Protected Ester (19687-04-8): The tert-butoxycarbonyl (Boc) group enhances steric protection of the amino group, making it suitable for stepwise synthetic strategies .
Biological Activity
1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C8H9N2O2
- CAS Number : 135950-62-8
- IUPAC Name : this compound
Biological Activity Overview
The biological activities of this compound have been evaluated in various studies. The following sections detail its major activities:
Antimicrobial Activity
This compound has shown promising antimicrobial properties against a range of pathogens. Studies indicate that the compound disrupts microbial cell membranes and inhibits essential metabolic processes.
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition of growth | |
| Escherichia coli | Bactericidal effects | |
| Candida albicans | Antifungal activity |
Anticancer Activity
Research has demonstrated that this compound exhibits anticancer properties, particularly through the induction of apoptosis in cancer cells. The mechanism involves modulation of signaling pathways and inhibition of enzymes responsible for cell proliferation.
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| HeLa (cervical cancer) | Induction of apoptosis | |
| MCF-7 (breast cancer) | Inhibition of proliferation | |
| A549 (lung cancer) | Cell cycle arrest |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and modulate immune responses.
| Inflammatory Model | Effect Observed | Reference |
|---|---|---|
| Carrageenan-induced edema | Reduction in swelling | |
| LPS-induced inflammation | Decrease in cytokine levels |
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Antimicrobial Mechanism : The compound may disrupt the integrity of microbial cell membranes leading to cell lysis.
- Anticancer Mechanism : It induces apoptosis by activating caspases and modulating key signaling pathways such as the PI3K/Akt pathway.
- Anti-inflammatory Mechanism : The compound inhibits NF-kB signaling, leading to reduced expression of inflammatory mediators.
Case Studies
Several case studies highlight the effectiveness of this compound in various biological assays:
-
Study on Antimicrobial Efficacy :
- Conducted on multiple bacterial strains, this study found that the compound exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL against S. aureus.
-
In Vitro Cancer Study :
- In a study involving MCF-7 cells, treatment with 50 µM of the compound resulted in a significant reduction in cell viability (up to 70%) after 48 hours.
-
Inflammation Model in Rats :
- In an animal model of inflammation, administration of the compound led to a significant reduction in paw edema compared to control groups.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(5-Methylisoxazol-3-yl)cyclopropanecarboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclopropanation of pre-functionalized isoxazole derivatives. For example, a similar cyclopropane-containing compound (1-(3-Methyl-1,2-oxazol-5-yl)cyclopentane-1-carboxylic acid) was synthesized using a multi-step approach involving alkylation of isoxazole precursors followed by cyclopropane ring formation via [2+1] cycloaddition reactions . Key steps include:
- Step 1 : Preparation of 5-methylisoxazole-3-carboxylic acid derivatives (e.g., esterification or amidation for intermediate stability).
- Step 2 : Cyclopropanation using diazo compounds or transition-metal-catalyzed reactions.
- Purification : Recrystallization from DMF/acetic acid mixtures is recommended for high-purity yields (>97%) .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, v/v) .
- NMR : H NMR (DMSO-) should show characteristic signals: cyclopropane protons (δ 1.2–1.5 ppm), isoxazole protons (δ 6.5–7.0 ppm), and carboxylic acid protons (δ 12.5 ppm) .
- Mass Spectrometry : ESI-MS expected molecular ion [M+H] at m/z 196.1 .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) can confirm stereochemistry and bond angles, as demonstrated for structurally analogous isoxazole derivatives .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Decomposition occurs above 170°C; store at 2–8°C in airtight containers .
- pH Sensitivity : The carboxylic acid group is prone to decarboxylation under strongly acidic (pH < 2) or basic (pH > 10) conditions. Stability assays using accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring are advised .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Optimization : Use orthogonal assays (e.g., antimicrobial disk diffusion vs. microbroth dilution) to confirm activity. For example, a structurally similar oxazole-carboxylic acid derivative showed variable MIC values against E. coli depending on bacterial strain and media composition .
- Structure-Activity Relationship (SAR) : Introduce controlled modifications (e.g., methyl group substitution on the isoxazole ring) and compare bioactivity profiles to isolate critical functional groups .
Q. What computational strategies are effective for predicting target binding modes of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with a grid box centered on the active site of target enzymes (e.g., bacterial dihydrofolate reductase). Parameterize the carboxylic acid group for protonation states at physiological pH .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. For example, cyclopropane-containing analogs showed enhanced rigidity, reducing entropic penalties during protein-ligand interactions .
Q. How can reaction conditions be optimized to improve cyclopropane ring formation yields?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Rh(OAc) or Cu(OTf)) for diazo compound decomposition. Rhodium catalysts typically provide >80% yields in cyclopropanation reactions .
- Solvent Effects : Use dichloromethane or THF for improved solubility of diazo intermediates. Avoid protic solvents to prevent premature decomposition .
- Kinetic Monitoring : In situ FTIR or Raman spectroscopy tracks diazo intermediate consumption, enabling real-time optimization .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
